![molecular formula C20H20N6O2 B2365768 N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンゾフラン-2-カルボキサミド CAS No. 1021094-78-9](/img/structure/B2365768.png)
N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンゾフラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure includes a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a benzofuran moiety, which contribute to its unique chemical properties and potential biological activity.
科学的研究の応用
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the development of novel materials with specific properties, such as enhanced durability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar structures.
Attachment of the pyrrolidine ring: : This step involves the nucleophilic substitution reaction between the pyrazolo[3,4-d]pyrimidine core and a suitable pyrrolidine derivative.
Synthesis of the benzofuran moiety: : The benzofuran ring can be constructed through various methods, such as the cyclization of o-alkynylphenols in the presence of a catalytic amount of a Lewis acid.
Coupling of intermediates: : The final coupling reaction typically involves connecting the benzofuran carboxamide with the 2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl moiety under appropriate conditions using reagents such as coupling agents like EDC or HATU.
Industrial Production Methods
For industrial-scale production, the synthesis pathways may be optimized for yield, cost-effectiveness, and safety:
Utilizing continuous flow reactors for efficient and scalable synthesis.
Implementing robust purification methods, such as recrystallization or chromatographic techniques, to achieve high-purity products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzofuran moiety, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the benzofuran ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitutions can occur at different positions of the compound, especially at the pyrazolo[3,4-d]pyrimidine core and the benzofuran moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or Jones reagent under acidic or basic conditions.
Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like alkyl halides or acyl chlorides under acidic or basic catalysis.
Major Products Formed
The major products depend on the type of reaction:
Oxidation typically leads to hydroxylated derivatives.
Reduction yields hydrogenated forms of the original compound.
Substitution reactions produce various alkylated or acylated derivatives.
作用機序
The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves:
Molecular Targets: : The compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, influencing their activity.
Pathways Involved: : It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.
類似化合物との比較
Similar Compounds
N-(2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
The combination of the benzofuran moiety with the pyrazolo[3,4-d]pyrimidine core and the pyrrolidine ring provides unique chemical properties, such as enhanced stability and specific reactivity patterns.
The compound's structural diversity allows for multiple points of functionalization, making it a versatile molecule for various applications.
特性
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-20(17-11-14-5-1-2-6-16(14)28-17)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11-13H,3-4,7-10H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRWWDZOLCFOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
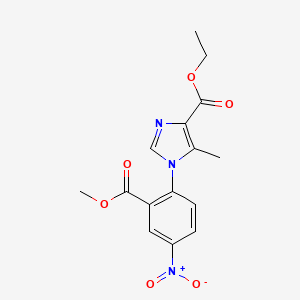
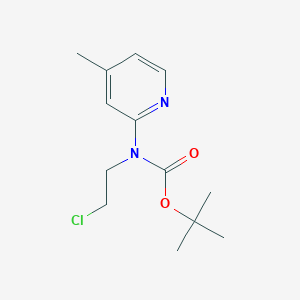
![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)
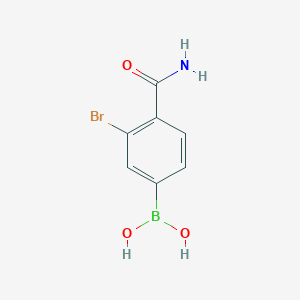
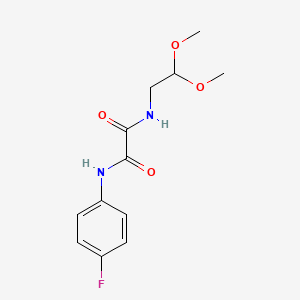
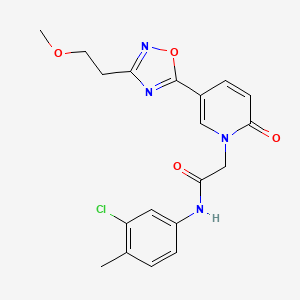
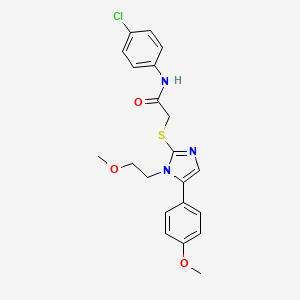
![2-fluoro-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)pyridine-4-carboxamide](/img/structure/B2365699.png)
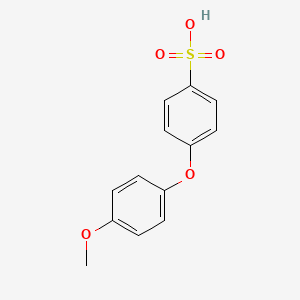
![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)
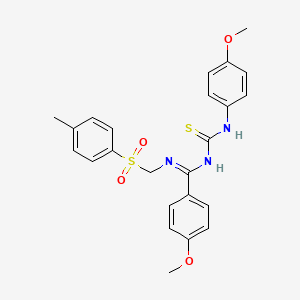
![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
